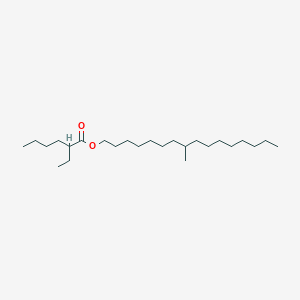
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is an organic compound that belongs to the ester family. Esters are typically derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoic acid backbone with an ethyl group at the second position and a methylhexadecyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester typically involves the esterification of 2-ethylhexanoic acid with 8-methylhexadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the mixture to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 8-methylhexadecanol.
Reduction: 2-ethylhexanol and 8-methylhexadecanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Applications De Recherche Scientifique
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester largely depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects. In chemical reactions, its ester functional group can undergo nucleophilic attack, leading to various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanoic acid, 2-ethyl-, methyl ester
- Hexanoic acid, 2-ethyl-, ethyl ester
- Hexanoic acid, 2-ethyl-, butyl ester
Uniqueness
Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
825648-96-2 |
|---|---|
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
8-methylhexadecyl 2-ethylhexanoate |
InChI |
InChI=1S/C25H50O2/c1-5-8-10-11-13-16-19-23(4)20-17-14-12-15-18-22-27-25(26)24(7-3)21-9-6-2/h23-24H,5-22H2,1-4H3 |
Clé InChI |
WTJOOVFKFIFIME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















